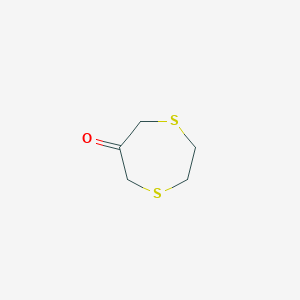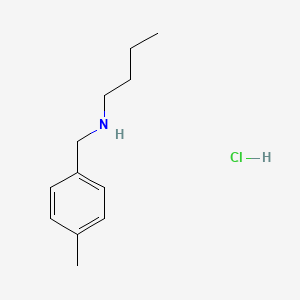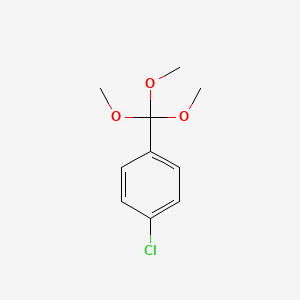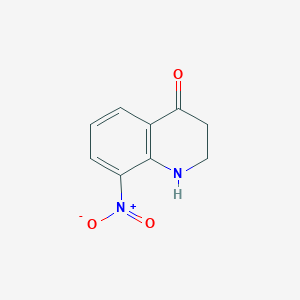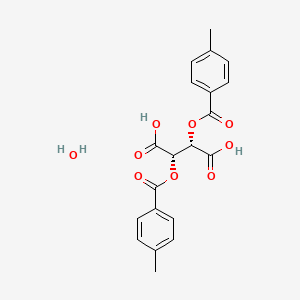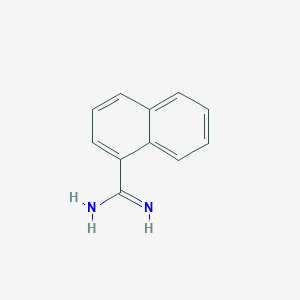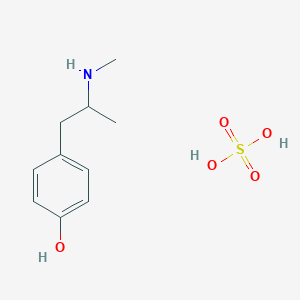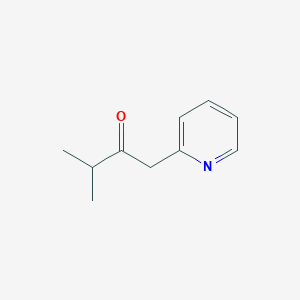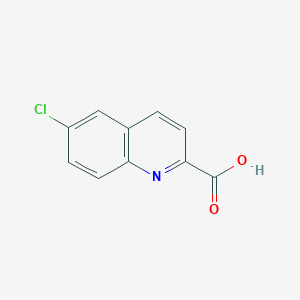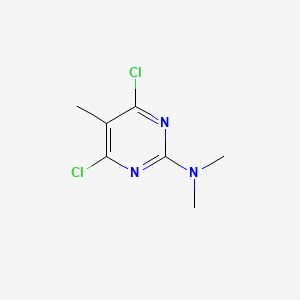![molecular formula C12H11NO2S B1367006 [1,1'-Biphenyl]-2-sulfonamide CAS No. 40182-06-7](/img/structure/B1367006.png)
[1,1'-Biphenyl]-2-sulfonamide
Overview
Description
[1,1'-Biphenyl]-2-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a sulfonamide derivative of biphenyl, which is a common organic compound used in the synthesis of various chemicals.
Scientific Research Applications
Antibacterial Activity
“[1,1’-Biphenyl]-2-sulfonamide” derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria . A series of biphenyl and dibenzofuran derivatives were designed and synthesized, and some of these compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Organo-catalyst for Synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles
“2-phenylbenzenesulfonamide” has been used as an efficient and eco-friendly acidic organic catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This method offers several advantages including a simple experimental procedure, short reaction time, simple work-up, and excellent yields .
Prediction of Aqueous pKa Values
Strongly correlated linear relationships exist between equilibrium bond lengths of the sulfonamide group and aqueous pKa values . This relationship has been used to construct models for three variants of the SO2NHR group, including primary benzene sulfonamide derivatives .
Drug Development
Sulfonamide derivatives, including “2-phenylbenzenesulfonamide”, are prevalent in the design of modern bioactive compounds . They are used in the development of various drugs, including antibiotics, anti-glaucoma, diuretics, anticonvulsants, antidiabetics, and anti-cancer agents .
Inhibitor of Folic Acid Metabolism Cycle
Sulfonamide antibiotics, which include “2-phenylbenzenesulfonamide”, inhibit p-aminobenzoic acid in the folic acid metabolism cycle, preventing bacterial multiplication .
Synthesis of Modern Bioactive Compounds
Due to the prevalence of the sulfonamide group in the design of modern bioactive compounds, research into optimized methods for their synthesis continues to be of relevance .
Mechanism of Action
Target of Action
2-Phenylbenzenesulfonamide, also known as “[1,1’-Biphenyl]-2-sulfonamide”, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis, respectively .
Mode of Action
Sulfonamides, including 2-Phenylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By inhibiting the enzymes involved in folic acid synthesis, they prevent the production of DNA in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
The primary biochemical pathway affected by 2-Phenylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting the enzymes carbonic anhydrase and dihydropteroate synthetase, this compound disrupts the production of folic acid, a crucial component for DNA synthesis . This disruption can lead to a halt in bacterial growth and replication .
Result of Action
The primary result of the action of 2-Phenylbenzenesulfonamide is the inhibition of bacterial growth and replication . By disrupting the folic acid synthesis pathway, this compound prevents the production of DNA in bacteria, leading to a halt in their growth and replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylbenzenesulfonamide. Factors such as pH, temperature, and presence of other substances can affect the stability and activity of the compound. For instance, certain environmental conditions might enhance or inhibit the activity of the compound . .
properties
IUPAC Name |
2-phenylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXDENYROQKXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494854 | |
| Record name | [1,1'-Biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-2-sulfonamide | |
CAS RN |
40182-06-7 | |
| Record name | [1,1′-Biphenyl]-2-sulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40182-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1'-Biphenyl]-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50494854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

